Iobenguane sulfate i-123 is a Radioactive Diagnostic Agent. The mechanism of action of iobenguane sulfate i-123 is as a Radiopharmaceutical Activity.
Iobenguane Sulfate I-123 is the neurotransmitter analogue 3-nitrobenzylguanidine conjugated to iodine I 123 and used as a gamma-emitting imaging agent. The adrenergic tissue uptake and storage of I-123 metaiodobenzylguanidine (I-123 MIBG) mimics that of norepinephrine (NE). The distribution of this agent enables the scintigraphic imaging of neural crest tumors, such as neuroblastoma and pheochromocytoma.
See also: Iobenguane I-123 (has active moiety).
Iobenguane
CAS No.: 80663-95-2
Cat. No.: VC0530713
Molecular Formula: C16H22I2N6O4S
Molecular Weight: 640.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80663-95-2 |
---|---|
Molecular Formula | C16H22I2N6O4S |
Molecular Weight | 640.3 g/mol |
IUPAC Name | 2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
Standard InChI | InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |
Standard InChI Key | XNACDNPGABUBFR-FKNPGSCZSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
SMILES | C1=CC(=CC(=C1)I)CN=C(N)N |
Canonical SMILES | C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Appearance | Solid powder |
Boiling Point | 100°C |
Melting Point | 0°C |
Introduction
Mechanism of Action
Radiopharmaceutical Dynamics
When labeled with I-123 (half-life: 13.2 hours), iobenguane serves as a gamma-emitting tracer for scintigraphic imaging. The 159 keV gamma photons emitted by I-123 are ideal for single-photon emission computed tomography (SPECT), providing high-resolution images of tumor localization . Conversely, I-131 (half-life: 8.02 days) emits beta particles () with a maximum energy of 606 keV, which induce DNA damage and apoptosis in targeted cells .
Table 1: Key Properties of Iobenguane Isotopes
Property | I-123 Iobenguane | I-131 Iobenguane |
---|---|---|
Primary Emission | Gamma (159 keV) | Beta () |
Half-Life | 13.2 hours | 8.02 days |
Diagnostic Use | Tumor localization | Therapeutic irradiation |
Typical Activity | 74–370 MBq | 18,500 MBq (500 mCi) |
Shielding Requirement | 0.04 cm Pb (50% reduction) | 2.16 cm Pb (99.9% reduction) |
Diagnostic Applications
Scintigraphic Imaging of Neuroendocrine Tumors
Iobenguane I-123 scintigraphy (MIBG imaging) remains the gold standard for detecting pheochromocytomas and neuroblastomas, with a sensitivity of 83–100% and specificity of 95–100% . Patients receive an intravenous injection of 370 MBq (10 mCi) of I-123 iobenguane, followed by whole-body SPECT imaging at 24 and 48 hours. Tumors appear as focal areas of increased radiotracer uptake, distinguishable from background activity in the liver, spleen, and salivary glands .
A pivotal advancement is the high-specific-activity (HSA) I-123 formulation, which reduces nonspecific binding and improves tumor-to-background ratios. In a phase 1 trial, HSA iobenguane achieved a heart-to-mediastinum (H/M) ratio of 2.4 ± 0.3, compared to 1.8 ± 0.2 for conventional preparations () . This enhancement allows detection of subcentimeter lesions, particularly in recurrent or metastatic disease .
Myocardial Sympathetic Innervation Assessment
In cardiology, I-123 iobenguane evaluates sympathetic denervation in heart failure patients. A H/M ratio ≥1.6 predicts lower one- and two-year mortality risks in NYHA Class II/III patients with left ventricular ejection fraction ≤35% . This application leverages the compound’s uptake in cardiac adrenergic neurons, which degenerate in advanced heart failure .
Therapeutic Uses
I-131 Iobenguane for Metastatic Pheochromocytoma
The FDA-approved regimen for Azedra involves a dosimetric dose (185–222 MBq) to calculate tumor radiation absorption, followed by two therapeutic doses of 18,500 MBq (500 mCi) for patients >62.5 kg or 296 MBq/kg (8 mCi/kg) for lighter individuals . In the pivotal IB12B trial, 25% of patients achieved ≥50% reduction in antihypertensive medications for ≥6 months, while 22% showed objective tumor responses per RECIST 1.0 criteria . Median progression-free survival was 14.7 months, with 53% of responders maintaining benefits for ≥6 months .
Pharmacokinetics and Dosimetry
Metabolism and Excretion
Hepatic metabolism converts <10% of iobenguane to m-iodohippuric acid (MIHA), an inactive metabolite excreted renally . The majority (70–90%) is eliminated unchanged via glomerular filtration, with a biological half-life of 24–48 hours . Fecal excretion accounts for <1% of the dose .
Table 2: Radiation Dosimetry of I-131 Iobenguane
Organ | Absorbed Dose (mGy/MBq) |
---|---|
Liver | 1.2 ± 0.3 |
Spleen | 1.5 ± 0.4 |
Kidneys | 0.8 ± 0.2 |
Red Marrow | 0.3 ± 0.1 |
Total Body | 0.4 ± 0.1 |
Future Directions
Ongoing research explores iobenguane’s potential in other NETs, such as medullary thyroid carcinoma and carcinoid tumors. Phase 2 trials combining I-131 iobenguane with checkpoint inhibitors (e.g., pembrolizumab) aim to enhance antitumor immunity . Additionally, novel formulations with alpha-emitters (e.g., Astatine-211) may improve therapeutic ratios by reducing off-target irradiation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume